molecular formula C9H8ClF2NO B2523290 2-chloro-N-(2,5-difluorophenyl)propanamide CAS No. 923215-48-9

2-chloro-N-(2,5-difluorophenyl)propanamide

Cat. No.: B2523290
CAS No.: 923215-48-9
M. Wt: 219.62
InChI Key: ZYPOIIOIZHDLCF-UHFFFAOYSA-N
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Description

2-chloro-N-(2,5-difluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8ClF2NO and its molecular weight is 219.62. The purity is usually 95%.
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Scientific Research Applications

Nonlinear Optical Material Research

Research on new organic electro-optic and non-linear optical materials includes the synthesis and characterization of N-(2-chlorophenyl)-(1-propanamide), which is closely related to the compound . This material was synthesized, purified, and its single crystals were grown using the slow evaporation technique. The crystals demonstrated transparent properties and were characterized by various techniques including UV-Vis, IR, NMR, and powder XRD. Their second harmonic generation (SHG) capability was measured, indicating their potential in nonlinear optical applications (Prabhu & Rao, 2000).

Crystal Structure and Molecular Interaction Studies

The crystal structure of 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea, which shares a core structural similarity with 2-chloro-N-(2,5-difluorophenyl)propanamide, reveals near-coplanarity between its 2-chloro-3,5-difluorophenyl ring and the urea group, highlighting intricate intra- and intermolecular interactions. This provides insights into molecular conformations and hydrogen bonding patterns that could be relevant in designing compounds with specific chemical properties (Yan et al., 2007).

Synthesis and Characterization of Nonlinear Organic Crystals

Further studies on the growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide) emphasize its utility as a nonlinear organic crystal. This research extends understanding of the material's electro-optic and nonlinear optical properties, supported by detailed characterization techniques (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).

Antimicrobial Properties of Arylsubstituted Halogen(thiocyanato)amides

Research on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides demonstrates the synthesis and antimicrobial properties of compounds containing the core structure of interest. These studies highlight the potential for developing novel antimicrobial agents based on this backbone, with applications in combating bacterial and antifungal infections (Baranovskyi et al., 2018).

Quantum Chemical Analysis for Medicinal Applications

A comprehensive quantum chemical analysis of 2-chloro-N-(p-tolyl)propanamide, a structurally similar compound, has been conducted. This includes DFT/B3LYP and 6-311G(d,p) basis set calculations, aiming to explore its potential as a medicinal inhibitor for COVID-19 protease. The study covers electronic properties, molecular docking, and interactions with the 6LU7 protein, suggesting significant medicinal potential for related compounds (Pandey et al., 2020).

Properties

IUPAC Name

2-chloro-N-(2,5-difluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPOIIOIZHDLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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